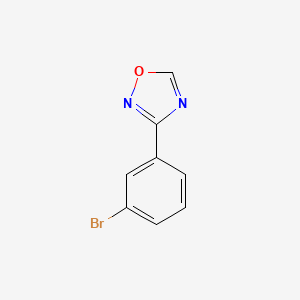
5-Amino-6-methylpyridine-3-carboxylic acid
Descripción general
Descripción
The compound 5-Amino-6-methylpyridine-3-carboxylic acid is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 5-Amino-6-methylpyridine-3-carboxylic acid, they do provide insights into similar compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related pyridine derivatives involves various strategies, including nucleophilic substitution and electrocatalytic carboxylation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a multi-step process starting with methyl 2,6-difluoropyridine-3-carboxylate and methylamine, followed by regioselective reactions and bromination to yield the final product . Similarly, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid leads to the formation of 6-aminonicotinic acid, showcasing a method that could potentially be adapted for the synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is influenced by the substituents on the pyridine ring. Co-crystallization studies of substituted salicylic acids with 4-aminopyridine reveal diverse supramolecular synthons and the influence of proton transfer from the carboxyl group to the pyridine nitrogen . This information suggests that the molecular structure of 5-Amino-6-methylpyridine-3-carboxylic acid would also be characterized by its ability to form hydrogen bonds and engage in proton transfer, affecting its crystalline structure and interactions.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is largely dependent on the functional groups attached to the pyridine ring. The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid demonstrates the versatility of these compounds in forming complex structures through nucleophilic substitution and carboalkoxylation reactions . These reactions are relevant to understanding the chemical behavior of 5-Amino-6-methylpyridine-3-carboxylic acid, as it may undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure and the nature of their substituents. While the papers provided do not directly report on the properties of 5-Amino-6-methylpyridine-3-carboxylic acid, the synthesis and structural analysis of related compounds suggest that it would exhibit properties typical of aromatic amines and carboxylic acids, including the ability to form salts and participate in acid-base reactions .
Aplicaciones Científicas De Investigación
Synthesis of Ligands and Complexation
5-Amino-6-methylpyridine-3-carboxylic acid has been explored in the synthesis of various ligands. A study described the synthesis of mono-, bis-, and tris-tridentate ligands starting from a related compound, 5′-methyl-2,2′-bipyridine-6-carboxylic acid, which is suitable for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Carboxylation
Research has investigated the electrocatalytic carboxylation of related compounds to 5-Amino-6-methylpyridine-3-carboxylic acid, such as 2-amino-5-bromopyridine, with CO2. This process resulted in the formation of 6-aminonicotinic acid with high yield and selectivity (Feng, Huang, Liu, & Wang, 2010).
Hydration Products and Crystal Structure
A study on the hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalic acids included 2-amino-6-methylpyridin-1-ium derivatives. It revealed how these compounds form two-dimensional networks of hydrogen-bonded ions, showcasing the potential of these compounds in crystallography (Waddell, Hulse, & Cole, 2011).
Synthesis and Characterization of Complexes
The synthesis and characterization of a novel amino salicylato salt derived from 2-amino-6-methylpyridine and its Cu(II) complex have been explored. This research has implications in understanding the inhibitory effects on human carbonic anhydrase isoenzymes, highlighting a potential biomedical application (Yenikaya et al., 2011).
Improved Synthesis Methods
Improved synthesis methods for compounds related to 5-Amino-6-methylpyridine-3-carboxylic acid have been developed. For instance, the improved synthesis of 5-methylpyridine-3-carboxylic acid, an intermediate of Rupatadine, was achieved through the oxidation of 3,5-lutidine (Xiong, 2005).
Propiedades
IUPAC Name |
5-amino-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQUXBVINRXSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621432 | |
| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methylpyridine-3-carboxylic acid | |
CAS RN |
91978-75-5 | |
| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)